molecular formula C19H14FN5O B2522777 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide CAS No. 897623-54-0

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

Cat. No. B2522777
CAS RN: 897623-54-0
M. Wt: 347.353
InChI Key: XRADEDPEPCICDC-UHFFFAOYSA-N
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Description

The compound N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide is a chemical entity that appears to be related to a class of compounds that exhibit interesting chemical and physical properties. While the specific compound is not directly described in the provided papers, we can infer its characteristics based on related compounds. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share a similar naphthylmethyl-amide structure, have been synthesized and their properties studied . Additionally, the compound N'-[(1E)-(4-fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, which contains a 4-fluorophenyl moiety similar to the one in the compound of interest, has been synthesized and its molecular structure analyzed .

Synthesis Analysis

The synthesis of related compounds involves direct acylation reactions and condensation reactions. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives is achieved through acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, the synthesis of N'-[(1E)-(4-fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide is performed by a condensation reaction between 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde . These methods could potentially be adapted for the synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide has been elucidated using techniques such as X-ray single crystallography. For instance, the crystal structure of N'-[(1E)-(4-fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide reveals an almost planar molecule with a trans configuration of the C=N double bond . This suggests that the compound of interest may also exhibit planarity and specific bond configurations that could be determined using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes interactions with anions and intramolecular charge transfer mechanisms. The benzamide derivatives studied show colorimetric sensing of fluoride anions, which is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide might also participate in similar chemical reactions, potentially acting as a sensor for specific anions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide include solid-state properties and hydrogen bonding interactions. X-ray crystallography and analyses such as UV-Vis absorption and NMR have been used to study these properties . The compound containing a 3,5-dinitrophenyl group exhibits a color transition in response to fluoride anion, which is a notable physical property . The crystal packing of N'-[(1E)-(4-fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide is stabilized by hydrogen bonds and weak interactions, which could be indicative of the stability and solubility characteristics of the compound of interest .

Scientific Research Applications

Alzheimer's Disease Diagnosis

Research on derivatives of naphthalene and tetrazole, such as [18F]FDDNP, has shown promise for the noninvasive detection of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This approach could potentially be adapted for compounds like N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide to improve diagnostic techniques for neurodegenerative diseases (Shoghi-Jadid et al., 2002).

Anti-inflammatory Applications

Methoxytetrahydropyrans, sharing structural similarities with the query compound, have been identified as potent 5-lipoxygenase inhibitors, suggesting potential applications in treating inflammatory conditions. Such insights could direct the exploration of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide for similar therapeutic purposes (Crawley et al., 1992).

Fluorescence Studies for Biological Imaging

The fluorescence quenching properties of certain naphthalene derivatives, like NNMB, with bovine serum albumin have been studied, indicating their potential use in fluorescence-based biological imaging. This suggests that N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide could also be explored for its fluorescence properties and applications in biological and chemical sensing (Jayabharathi et al., 2013).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-16-7-9-17(10-8-16)25-18(22-23-24-25)12-21-19(26)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRADEDPEPCICDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-naphthamide

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